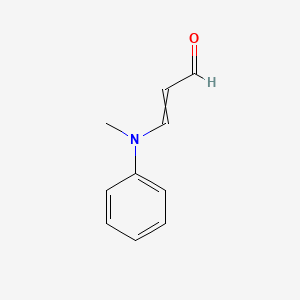

3-(N-Phenyl-N-methyl)aminoacrolein

Description

Significance of β-Aminoacrolein Derivatives in Modern Organic Synthesis

β-Aminoacrolein and its derivatives are important building blocks in modern organic synthesis. Their utility stems from their bifunctional nature, possessing both an electrophilic carbonyl group and a nucleophilic β-carbon, a reactivity pattern enabled by the electron-donating amino group. This arrangement allows them to participate in a wide array of chemical reactions.

In contemporary synthetic strategies, β-amino acid derivatives are of particular interest due to their presence in numerous biologically active molecules, including drugs and natural products. nih.govresearchgate.net They are frequently incorporated into the structure of bioactive peptides and peptidomimetics, which often exhibit enhanced metabolic stability. nih.govresearchgate.net The synthesis of these valuable compounds often relies on methods such as the hydrogenation of enamines, addition of nucleophiles to imines, and conjugate addition reactions. nih.gov The development of novel, efficient, and stereoselective methods for the synthesis of β-amino acid derivatives remains an active area of research, with techniques like metal-free photosensitized aminocarboxylation and palladium-catalyzed aminocarbonylation of alkenes emerging as powerful tools. researchgate.netorganic-chemistry.org

3-(N-Phenyl-N-methyl)aminoacrolein as a Privileged Scaffold and Key Intermediate in Organic Chemistry

Within the broader class of β-aminoacrolein derivatives, this compound has emerged as a privileged scaffold and a key intermediate in organic synthesis. lookchem.comguidechem.com Its structure, featuring a phenyl and a methyl group on the nitrogen atom, provides a versatile platform for the construction of more complex molecules. lookchem.comguidechem.com This compound is utilized as a fundamental building block in the synthesis of a variety of organic compounds, including those with potential pharmaceutical applications. lookchem.comguidechem.com Its reactivity allows for the introduction of the N-phenyl-N-methylamino and acrolein moieties into different molecular frameworks. guidechem.com

The compound's role as a key intermediate is highlighted by its use in the creation of complex organic molecules through various chemical reactions. lookchem.com Researchers utilize it as a model compound to investigate the reactivity of aminoacrolein derivatives and explore their potential in developing new chemical processes. lookchem.com

Historical Development and Evolution of Research on this compound

While a detailed historical timeline is not extensively documented in the provided search results, the evolution of research on this compound can be inferred from its established role as a key intermediate and building block. lookchem.comguidechem.com The compound, identified by the CAS number 14189-82-3, has been a subject of study in various chemical contexts. nih.govnih.gov Its synthesis and reactions are documented in chemical literature, indicating a history of investigation within the organic chemistry community. lookchem.com The availability of spectroscopic data, such as 1D NMR and IR spectra, further points to its characterization and study over time. nih.gov The existence of patents related to this chemical structure suggests its application in proprietary chemical processes and the development of novel materials or compounds. nih.govnih.gov

Overview of Research Trajectories and Potential Applications of this compound

Current and future research involving this compound is directed towards leveraging its unique reactivity for various applications. lookchem.comguidechem.com The primary trajectory remains its use in organic synthesis as a versatile reagent. guidechem.com

Key areas of application and research include:

Pharmaceutical Industry: It serves as a building block in the development of new pharmaceutical compounds. Its reactivity is harnessed to create novel drug candidates with potential therapeutic properties. lookchem.comguidechem.com

Materials Science: The compound is employed in the synthesis of new materials, such as polymers and composites. The reactive nature of this compound can impart unique properties to these materials. lookchem.com

Industrial Chemistry: It is utilized as a reactant in various industrial chemical processes to produce a range of chemical products for diverse applications. lookchem.com

Chemical Research: It continues to be a valuable model compound for studying the fundamental reactivity of aminoacrolein derivatives, which can lead to the discovery of new chemical reactions and processes. lookchem.com

Further research is considered necessary to fully unlock the potential applications and properties of this versatile compound. guidechem.com

Structure

3D Structure

Properties

IUPAC Name |

3-(N-methylanilino)prop-2-enal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-11(8-5-9-12)10-6-3-2-4-7-10/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLMOTKLYENPQLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C=CC=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70931236 | |

| Record name | 3-[Methyl(phenyl)amino]prop-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70931236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14189-82-3 | |

| Record name | 3-(Methylphenylamino)-2-propenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14189-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[Methyl(phenyl)amino]prop-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70931236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 N Phenyl N Methyl Aminoacrolein

Established Synthetic Pathways for 3-(N-Phenyl-N-methyl)aminoacrolein

Traditional methods for the synthesis of this compound have laid the groundwork for its production, with two primary pathways being prominently utilized.

One of the classical approaches to synthesizing this compound involves the Vilsmeier-Haack reaction. wikipedia.orgijpcbs.com This reaction typically employs a substituted formamide, such as N-methylformanilide, and a phosphorus oxychloride reagent to generate a Vilsmeier reagent, a chloroiminium ion. wikipedia.org This electrophilic species then reacts with a suitable nucleophile. While the prompt mentions vinyl ethers, a more direct application of the Vilsmeier-Haack reaction for this class of compounds involves the formylation of an electron-rich species. In a related context, the Vilsmeier-Haack reagent can be used to formylate activated aromatic and heteroaromatic compounds. ijpcbs.com The general principle involves the generation of the Vilsmeier reagent from N,N-dimethylformamide (DMF) and phosphorus oxychloride, which then acts as the formylating agent. ijpcbs.commt.com

The synthesis of related quinoline (B57606) derivatives has been achieved with high yields using the Vilsmeier-Haack reagent under mild conditions. mt.com For instance, the formylation of substituted acetanilides using a Vilsmeier reagent generated from DMF and POCl3 is a key step in the synthesis of 2-chloro-3-formylquinolines. mt.com

| Reactant 1 | Reactant 2 | Reagent | Reaction Type | Key Intermediate |

| N-Methylformanilide | Electron-rich substrate | POCl₃ | Vilsmeier-Haack | Chloroiminium ion (Vilsmeier reagent) |

An alternative established pathway involves the reaction of N-methylaniline with propargyl alcohol in the presence of an oxidizing agent. researchgate.net This method provides a direct route to this compound. The process typically involves dissolving N-methylaniline and propargyl alcohol in an organic solvent, followed by oxidation. The reaction can be monitored by techniques such as thin-layer chromatography (TLC), and the final product is isolated and purified. A variation of this method involves the in-situ oxidation of propargyl alcohol followed by treatment with N-methylaniline.

| Reactant 1 | Reactant 2 | Key Process | Typical Solvents | Purification |

| N-Methylaniline | Propargyl Alcohol | Oxidation | Organic Solvents | Recrystallization |

Advancements and Optimization in this compound Synthesis

Recent research has focused on developing more efficient, cost-effective, and environmentally friendly methods for synthesizing this compound, as well as optimizing existing protocols to improve yield and purity.

A notable advancement in the synthesis of this compound involves the use of malonaldehyde bis(dimethyl acetal), also known as 1,1,3,3-tetramethoxypropane, as a starting material. This approach is considered more cost-effective as it avoids the use of more expensive reagents like N-methylformanilide and propargyl alcohol. One documented synthetic route using malonaldehyde bis(dimethyl acetal) and N-methylaniline reports a very high yield of 99.6%. lookchem.com This method represents a more economical and potentially greener alternative by simplifying the starting materials and improving reaction efficiency.

| Reactant 1 | Reactant 2 | Reported Yield | Advantage |

| Malonaldehyde bis(dimethyl acetal) | N-methylaniline | 99.6% lookchem.com | Cost-effective, High Yield |

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key strategies include the careful control of reaction temperature, the choice of catalyst, and the purification techniques employed. For instance, in the synthesis involving N-methylaniline and methanol, the reaction temperature and the presence of a base were found to significantly influence the product distribution and yield. rsc.org The use of a Ni/ZnAlOx-600 catalyst at 160 °C with NaOH as a base for 24 hours resulted in a high yield of N-methylaniline. rsc.org While this example illustrates the N-methylation of aniline, similar principles of catalyst and condition screening are applicable to optimize the synthesis of the target compound.

Purification of this compound is often achieved through recrystallization from a suitable solvent or mixture of solvents to afford a pure product. The selection of the recrystallization solvent is critical for removing impurities and obtaining the desired purity.

| Parameter | Strategy | Example/Rationale |

| Temperature | Controlled heating/cooling | Optimizing reaction rate and minimizing side reactions. rsc.org |

| Catalyst | Screening different catalysts | Heterogeneous catalysts can offer easier separation and reusability. rsc.org |

| Base | Addition of a base | Can influence the reaction pathway and improve yield. rsc.org |

| Purification | Recrystallization | Effective method for achieving high product purity. |

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. jmpas.comnih.gov While a specific microwave-assisted protocol for this compound is not extensively detailed in the provided search results, the application of microwave irradiation to related reactions, such as the Vilsmeier-Haack reaction and the synthesis of various heterocyclic compounds, suggests its high potential in this area. jmpas.com For example, the microwave-assisted synthesis of 3-substituted aryl aminochloro flouroquinoline derivatives from substituted acetanilides using a Vilsmeier-Haack reagent demonstrated a significant increase in yield (94%) and a reduction in reaction time. jmpas.com Similarly, the synthesis of quinazolinone derivatives under microwave irradiation resulted in improved yields and a drastic reduction in reaction time from hours to minutes.

These examples strongly suggest that a microwave-assisted approach for the synthesis of this compound, particularly via the Vilsmeier-Haack route, would be a viable and efficient alternative to conventional heating.

| Method | Reaction Time | Yield | Advantages |

| Conventional Heating | Hours jmpas.com | Good jmpas.com | Established methodology |

| Microwave Irradiation | Minutes jmpas.com | Very Good to Excellent jmpas.com | Reduced reaction time, higher yields, cleaner reaction |

Reactivity and Mechanistic Investigations of 3 N Phenyl N Methyl Aminoacrolein

Fundamental Reactivity of the α,β-Unsaturated Aldehyde Moiety

The reactivity of 3-(N-Phenyl-N-methyl)aminoacrolein is largely dictated by the α,β-unsaturated aldehyde functional group. This moiety is characterized by a carbon-carbon double bond in conjugation with a carbonyl group, creating an electrophilic system susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction for α,β-unsaturated aldehydes. wikipedia.org In these reactions, a nucleophile attacks the electrophilic carbon atom of the carbonyl group. wikipedia.org The polar nature of the carbon-oxygen double bond results in a partial positive charge on the carbon, making it a prime target for electron-rich species. wikipedia.org For this compound, this reactivity can be utilized to introduce a wide variety of functional groups at the aldehyde carbon. The presence of the N-phenyl-N-methylamino group can influence the stereochemistry of these additions.

While specific studies on this compound are limited, the general mechanism of nucleophilic addition to α,β-unsaturated aldehydes is well-established. It often proceeds via a 1,2-addition pathway, where the nucleophile directly attacks the carbonyl carbon. youtube.com This results in the formation of a tetrahedral intermediate which, upon protonation, yields the corresponding alcohol. The reaction can be catalyzed by both acids and bases.

Michael Addition Reactions

The Michael addition, or conjugate addition, is another key reaction of α,β-unsaturated carbonyl compounds. masterorganicchemistry.comorganic-chemistry.org In this reaction, a nucleophile adds to the β-carbon of the carbon-carbon double bond, a position that is also electrophilic due to resonance with the carbonyl group. masterorganicchemistry.combyjus.com This 1,4-addition is a thermodynamically controlled process and is particularly effective with soft nucleophiles such as enolates, amines, and thiols. masterorganicchemistry.comorganic-chemistry.org

The mechanism involves the attack of the nucleophile on the β-carbon, leading to the formation of an enolate intermediate. masterorganicchemistry.combyjus.com This intermediate is then protonated to give the final product. masterorganicchemistry.com The Michael addition is a powerful tool for carbon-carbon bond formation. byjus.com In the context of this compound, this reaction allows for the introduction of substituents at the β-position, further expanding its synthetic utility. Examples of Michael donors that could potentially react with this compound include malonates, nitroalkanes, and cyanides. organic-chemistry.org

Condensation Reactions

Condensation reactions involving the aldehyde group of this compound can lead to the formation of new carbon-carbon or carbon-heteroatom bonds. These reactions typically involve the reaction of the aldehyde with a nucleophile, often with the subsequent elimination of a small molecule like water.

For instance, it can undergo condensation with active methylene (B1212753) compounds. Research has shown that similar 3-oxo-2-arylhydrazonopropanals condense with reagents like ethyl cyanoacetate (B8463686) to form substituted nicotinates. nih.gov Depending on the reaction conditions, different products can be obtained. nih.gov In some cases, these initial condensation products can undergo further intramolecular reactions, such as 6π-electrocyclization, to form more complex heterocyclic systems. nih.gov

Influence of the N-Phenyl-N-methylamino Group on Molecular Reactivity

The N-Phenyl-N-methylamino group significantly modulates the reactivity of the α,β-unsaturated aldehyde moiety through a combination of electronic and steric effects.

Electronic and Steric Effects of the Phenyl and Methyl Substituents

The electronic nature of the substituents on the nitrogen atom plays a crucial role. The phenyl group, being an aromatic ring, can participate in resonance with the lone pair of electrons on the nitrogen atom. This delocalization can affect the electron density of the entire conjugated system. The methyl group, on the other hand, is an electron-donating group through induction. These electronic influences can alter the electrophilicity of both the carbonyl carbon and the β-carbon, thereby affecting the rates and regioselectivity of nucleophilic attacks.

Intermolecular Interactions and Hydrogen Bonding Capabilities

The nitrogen atom in the N-Phenyl-N-methylamino group, with its lone pair of electrons, can act as a hydrogen bond acceptor. nih.gov While the tertiary nature of the amine in this compound prevents it from acting as a hydrogen bond donor, it can still participate in intermolecular hydrogen bonding with suitable donor molecules. nih.gov

The presence of the phenyl ring can also lead to other non-covalent interactions, such as π-π stacking and C-H···π interactions. nih.gov These intermolecular forces can influence the packing of the molecules in the solid state and can also play a role in solution-phase reactivity by affecting the solvation shell and the orientation of reacting molecules. researchgate.netmdpi.com The ability to form hydrogen bonds and engage in other intermolecular interactions can be critical in catalytic processes and in the formation of supramolecular assemblies. rsc.orgnih.gov

Detailed Mechanistic Studies of this compound Transformations

The reactivity of this compound is largely dictated by the presence of the enamine and aldehyde functional groups, which can participate in a variety of chemical reactions. These include cycloadditions and condensations with nucleophilic species.

Elucidation of Reaction Pathways and Intermediates

The transformations of this compound often proceed through complex reaction pathways involving several intermediate species. While direct mechanistic studies on this specific compound are not extensively documented in publicly available literature, analogies can be drawn from the well-studied reactions of similar 3-aminoacrolein derivatives.

One of the most significant applications of 3-aminoacroleins is in the synthesis of pyrimidine (B1678525) derivatives. nih.gov The reaction of this compound with a suitable nucleophile, such as guanidine (B92328), is expected to proceed through a cyclocondensation mechanism. The proposed pathway involves the initial nucleophilic attack of the guanidine on the electrophilic aldehyde carbon of the aminoacrolein. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final pyrimidine ring.

Computational studies on related systems, such as the reaction of pyrimidines to form other heterocycles, have provided insight into the energetics and intermediates of such transformations. nih.govresearchgate.net These studies often employ quantum chemical calculations to map the reaction mechanism, identifying transition states and intermediate structures. For instance, in a deconstruction-reconstruction strategy for pyrimidine diversification, computational analysis revealed the relative Gibbs energies of intermediates and transition states, offering a detailed picture of the reaction landscape. nih.govresearchgate.net

In reactions with active methylene compounds, such as malononitrile, the reaction is anticipated to initiate with a Michael-type addition of the carbanion derived from the active methylene compound to the β-carbon of the acrolein system. This would be followed by cyclization and elimination to afford substituted products.

Applications of 3 N Phenyl N Methyl Aminoacrolein in Advanced Organic Synthesis

3-(N-Phenyl-N-methyl)aminoacrolein as a Versatile Building Block

The utility of this compound in organic synthesis stems from its role as a key intermediate. lookchem.com It serves as a platform for introducing specific functional groups into larger, more complex molecular structures. guidechem.com

Introduction of Activated C3 Units into Complex Molecular Structures

One of the primary applications of this compound is as a source of an activated three-carbon (C3) unit. guidechem.com The acrolein backbone, with its aldehyde and vinyl functionalities, provides a reactive handle for various transformations. The presence of the N-phenyl-N-methylamino group further influences the electronic properties of the molecule, activating the C3 unit for specific reactions. lookchem.com This allows for the strategic incorporation of a three-carbon chain into larger molecular frameworks, a crucial step in the synthesis of many natural products and pharmaceutical agents. lookchem.com

Precursor for the Formation of Vinylogous Amide Acetals and Amidines

This compound serves as a precursor for the synthesis of vinylogous amide acetals and amidines. Vinylogous amidines, in particular, are valuable intermediates in organic synthesis. A detailed study has shown that N-allyl-N-sulfonyl ynamides can be used to synthesize amidines and vinylogous amidines, highlighting the importance of these functional groups in constructing complex molecules. nih.gov The reactivity of the enamine moiety in this compound allows for its conversion into these more complex functional groups, which can then participate in a variety of subsequent chemical transformations.

Synthesis of Heterocyclic Compounds Utilizing this compound

The reactivity of this compound makes it a valuable synthon for the construction of various heterocyclic compounds. capes.gov.br Heterocycles are a cornerstone of medicinal chemistry and materials science, and efficient methods for their synthesis are in high demand. nih.govresearchgate.net

Multi-Component Cyclization Reactions

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step. nih.gov The diverse reactivity of this compound makes it an ideal candidate for use in MCRs. For instance, a novel three-component reaction involving 2-oxo-2H-chromene-3-carbaldehydes, isocyanides, and anilines has been developed for the one-pot synthesis of chromeno[4,3-b]pyrrol-4(1H)-ones. nih.gov This strategy demonstrates the potential for developing new MCRs that utilize this compound or similar reactive intermediates to generate structurally diverse heterocyclic scaffolds.

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Yield |

| 3-Aldehyde coumarins | 4-Chloroaniline | tert-Butyl isocyanide | α-Amino amidine | 87% |

| α-Amino amidine | Base (Pyridine) | Toluene (solvent) | Chromeno[4,3-b]pyrrol-4(1H)-one | 65% (one-pot) |

Table showing the reactants, product, and yield of a multi-component cyclization reaction. nih.gov

Formation of 2H-Benzimidazole Derivatives

2H-Benzimidazole derivatives are an important class of heterocyclic compounds with a wide range of biological activities. While direct synthesis of 2H-benzimidazoles using this compound is not explicitly detailed in the provided information, the synthesis of related 2-aminobenzimidazole (B67599) derivatives often involves the cyclization of substituted ureas. google.com Given the reactivity of this compound, it is plausible that it could be transformed into a suitable precursor for benzimidazole (B57391) synthesis. For example, methods exist for preparing 2-(N-substituted)-amino-benzimidazole derivatives through the dehydrating cyclization of 2-(N-protecting group)-amino aryl ureas. google.com

Applications in Pyrazole (B372694) Synthesis via Cyclocondensation

| Reactant 1 | Reactant 2 | Product | Key Features |

| 1,3-Dicarbonyl compounds | Hydrazines | Pyrazoles | Classic Knorr synthesis beilstein-journals.org |

| β-Aminocrotononitrile | Hydrazides | 5-Amino-1-aroylpyrazoles | High yield, operational simplicity chim.it |

| Enaminones | Hydrazine (B178648) hydrochlorides | Pyrazole derivatives | One-pot pyrazole formation nih.gov |

Table summarizing various cyclocondensation reactions for pyrazole synthesis.

The Versatility of this compound in Modern Chemistry

The chemical compound this compound is a significant and versatile intermediate in a variety of chemical sectors, from advanced organic synthesis to pharmaceuticals and materials science. This article explores the multifaceted applications of this compound, highlighting its crucial role in the development of complex molecules and novel materials.

A Versatile Building Block in Organic Synthesis

The unique structure of this compound, featuring both a reactive aldehyde and a vinylogous amine, makes it a valuable tool for chemists. lookchem.com This bifunctionality allows it to participate in a wide array of chemical reactions, facilitating the construction of intricate molecular architectures. lookchem.comguidechem.com Its utility is particularly noted in the synthesis of heterocyclic compounds, which are foundational structures in many biologically active molecules.

Potential in the Synthesis of Pyrroles and Thiophenes

While direct, named reactions for the synthesis of pyrroles and thiophenes starting from this compound are not extensively documented, strong analogies can be drawn from the reactivity of related aminoacrolein and aminopyrrole derivatives. The general reactivity of 3-aminoacrolein systems suggests their potential as precursors to various heterocyclic systems. nih.gov

The synthesis of pyrrole (B145914) derivatives often involves the reaction of a 1,4-dicarbonyl compound with a primary amine in what is known as the Paal-Knorr synthesis. Although this compound is not a 1,4-dicarbonyl, its enamine-like reactivity allows for cyclization reactions with appropriate reagents. For instance, the Thorpe-Ziegler cyclization, used to synthesize 3-aminopyrrole derivatives from β,β-enaminonitriles, demonstrates the utility of similar structures in forming pyrrole rings. semanticscholar.org It is plausible that this compound could undergo analogous cyclization reactions with reagents containing an active methylene (B1212753) group and a nitrile or other suitable functional group to form substituted pyrroles.

Similarly, the synthesis of thiophenes can be achieved through various methods, including the Gewald reaction, which involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur. sciforum.netrroij.com The aldehyde functionality of this compound could potentially participate in such a reaction, leading to the formation of a thiophene (B33073) ring bearing an N-phenyl-N-methylamino substituent. The synthesis of 2-amino-3-functionally substituted thiophenes is of significant interest due to their biological activities, further highlighting the potential value of aminoacrolein derivatives in this area. sciforum.netnih.gov

A Key Player in the Pharmaceutical Industry

The application of this compound extends significantly into the pharmaceutical sector, where it serves as a crucial intermediate in the synthesis of established drugs and as a scaffold for the development of new therapeutic agents. lookchem.comguidechem.com

Key Intermediate in the Industrial Synthesis of Statin Drugs (e.g., Fluvastatin)

One of the most prominent industrial applications of this compound is its role as a key intermediate in the synthesis of Fluvastatin. google.com Fluvastatin is a widely prescribed statin medication used to lower cholesterol and prevent cardiovascular disease. The synthesis of the Fluvastatin side chain relies on the reactivity of this compound. Various patented industrial processes detail the preparation of this intermediate, emphasizing its importance in the cost-effective manufacturing of this life-saving drug. google.com

Potential in the Development of Novel Pharmaceutical Candidates

Beyond its established role in Fluvastatin synthesis, the unique chemical structure of this compound makes it an attractive starting material for the development of new pharmaceutical candidates. lookchem.comguidechem.com Its ability to act as a versatile building block allows for the generation of diverse molecular libraries for drug discovery programs. guidechem.com The N-phenyl-N-methylamino group and the acrolein moiety can be chemically modified to create a wide range of derivatives with potentially novel biological activities. guidechem.com Research into heterocyclic compounds containing the N-phenyl moiety has shown promise in developing anticancer agents, suggesting a potential therapeutic avenue for derivatives of this compound. mdpi.com

Contributions to Materials Science

The reactivity of this compound also lends itself to applications in materials science, particularly in the synthesis of advanced polymers and composites. lookchem.com

Component in the Synthesis of Advanced Polymers and Composites

The presence of the vinyl group and the aldehyde in this compound allows it to be incorporated into polymer chains through various polymerization techniques. lookchem.com The resulting polymers may exhibit unique properties due to the presence of the N-phenyl-N-methylamino group, which can influence factors like thermal stability, conductivity, and optical properties. For example, polymers incorporating aromatic amine functionalities are known for their potential in electronic and photonic applications. While specific examples of polymers derived directly from this compound are not widely reported, the synthesis of multilayer 3D polymers from related N-phenylacetamide derivatives highlights the potential for creating complex, functional materials. mdpi.com The incorporation of this aminoacrolein could lead to polymers with tailored properties for use in advanced composites, coatings, and electronic devices. lookchem.com

Broader Industrial Chemical Processes

The utility of this compound is not confined to pharmaceuticals and materials science; it also serves as a valuable reactant in a range of other industrial chemical processes. lookchem.com Its versatile reactivity makes it a useful intermediate for producing a variety of chemical products. lookchem.com One potential area of application is in the synthesis of agrochemicals, where heterocyclic compounds often play a crucial role. For instance, certain dithiolo[3,4-b]pyridine derivatives, synthesized from related starting materials, have shown potential as herbicide safeners. mdpi.com This suggests that derivatives of this compound could be explored for the development of new and effective crop protection agents.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO | nih.gov |

| Molecular Weight | 161.20 g/mol | nih.gov |

| Melting Point | 166 °C (decomposes) | lookchem.com |

| Boiling Point | 255.6 °C at 760 mmHg | lookchem.com |

| Density | 1.064 g/cm³ | lookchem.com |

| Flash Point | 92.1 °C | lookchem.com |

| Solubility | Slightly soluble in Chloroform, Very slightly soluble in Ethyl Acetate | lookchem.com |

| Appearance | Yellow solid | lookchem.com |

| CAS Number | 14189-82-3 | nih.gov |

Advanced Spectroscopic Characterization Methodologies for 3 N Phenyl N Methyl Aminoacrolein

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, offering profound insights into the connectivity and chemical environment of atoms. For 3-(N-Phenyl-N-methyl)aminoacrolein, a combination of one-dimensional and two-dimensional NMR experiments has been employed to unequivocally assign its proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The analysis reveals distinct signals corresponding to the aldehydic proton, the vinylic protons, the N-methyl group, and the aromatic protons of the phenyl ring. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

The aldehydic proton (CHO) typically resonates in the downfield region of the spectrum due to the deshielding effect of the carbonyl group. The vinylic protons on the α and β carbons of the acrolein moiety exhibit characteristic coupling patterns that are invaluable for determining the stereochemistry of the double bond. The protons of the phenyl group give rise to a set of signals in the aromatic region, with their multiplicity and integration reflecting their substitution pattern. The sharp singlet for the N-methyl protons is a key identifier for this functional group.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehydic H | 9.20-9.15 | d | 8.0 |

| Vinylic H (β to C=O) | 7.60-7.55 | d | 13.0 |

| Phenyl H (ortho) | 7.40-7.35 | m | |

| Phenyl H (meta, para) | 7.20-7.10 | m | |

| Vinylic H (α to C=O) | 5.45-5.40 | dd | 13.0, 8.0 |

| N-Methyl H | 3.25 | s |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

Complementing the proton data, the ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environments. The carbonyl carbon of the aldehyde group is characteristically found at the lowest field, typically above 190 ppm. The vinylic carbons and the aromatic carbons resonate in the intermediate region of the spectrum, while the aliphatic N-methyl carbon appears at the highest field.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carbonyl C (C=O) | 193.5 |

| Vinylic C (β to C=O) | 155.0 |

| Phenyl C (ipso) | 148.0 |

| Phenyl C (ortho, meta, para) | 129.5, 126.0, 125.5 |

| Vinylic C (α to C=O) | 108.0 |

| N-Methyl C | 38.5 |

Note: The specific assignments of the aromatic carbons may require further 2D NMR analysis.

Advanced Two-Dimensional NMR Techniques

Vibrational Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum of this compound is characterized by distinct absorption bands corresponding to the various functional groups present. A strong absorption band is expected for the C=O stretching vibration of the conjugated aldehyde, typically appearing in the region of 1650-1680 cm⁻¹. The C=C stretching vibration of the enamine system gives rise to another strong band, usually around 1600-1620 cm⁻¹. The C-N stretching vibration and the aromatic C=C stretching vibrations also produce characteristic signals in the fingerprint region. The presence of aromatic C-H stretching is observable above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 2950-2850 | Medium |

| C=O Stretch (Aldehyde) | 1665 | Strong |

| C=C Stretch (Enamine) | 1610 | Strong |

| Aromatic C=C Stretch | 1590, 1490 | Medium-Strong |

| C-N Stretch | 1350 | Medium |

Note: The IR spectrum for this compound has been recorded using a Bruker IFS 85 instrument with a film technique. google.com

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound is expected to show strong signals for the symmetric vibrations and vibrations of non-polar bonds. The C=C stretching vibrations of the aromatic ring and the enamine system are typically strong in the Raman spectrum. The C=O stretching vibration, while strong in the IR, may appear with weaker intensity in the Raman spectrum. The N-methyl group's symmetric and asymmetric stretching and bending vibrations would also be observable. The availability of Raman spectral data for this compound has been noted in databases such as PubChem. google.com

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is an essential technique for the unambiguous identification of this compound by providing its exact molecular mass. Unlike standard mass spectrometry, HRMS can measure mass with very high precision, typically to within a few parts per million (ppm), which allows for the determination of the elemental formula of a molecule.

Detailed Research Findings:

The molecular formula of this compound is C₁₀H₁₁NO. The theoretical exact mass, calculated from the sum of the masses of its constituent isotopes (¹²C, ¹H, ¹⁴N, and ¹⁶O), provides a precise value that can be experimentally verified by HRMS. The computed monoisotopic mass for this compound is 161.084063974 Da. nih.govnih.gov

An experimental HRMS analysis of this compound would involve ionizing the sample, typically using techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), followed by analysis in a high-resolution mass analyzer like a time-of-flight (TOF), Orbitrap, or Fourier-transform ion cyclotron resonance (FT-ICR) instrument. The resulting mass spectrum would be expected to show a prominent peak for the protonated molecule, [M+H]⁺, at an m/z value extremely close to the calculated exact mass of the protonated species (C₁₀H₁₂NO⁺).

While specific experimental HRMS fragmentation data for this compound is not widely available in the public domain, a hypothetical analysis would likely involve the fragmentation of the parent ion to yield characteristic daughter ions. These fragments would provide valuable information about the molecule's structure, such as the loss of the formyl group (-CHO), the methyl group (-CH₃), or cleavage of the bond between the nitrogen and the phenyl group.

Interactive Data Table: Theoretical vs. Expected Experimental Mass Data

| Parameter | Theoretical Value | Expected Experimental HRMS Result |

| Molecular Formula | C₁₀H₁₁NO | C₁₀H₁₁NO |

| Monoisotopic Mass | 161.084063974 Da | ~161.0841 Da |

| Protonated Molecule [M+H]⁺ | 162.09187 Da | ~162.0919 Da |

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to elucidate its crystal structure, including bond lengths, bond angles, and intermolecular interactions.

Detailed Research Findings:

A comprehensive search of publicly available crystallographic databases indicates that the single-crystal X-ray diffraction structure of this compound has not been reported. Therefore, specific experimental data regarding its crystal system, space group, unit cell dimensions, and atomic coordinates are not available at this time.

To perform such a study, single crystals of this compound would need to be grown. This could be achieved through various crystallization techniques, such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. Once suitable crystals are obtained, they would be mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction data would be collected and processed to solve and refine the crystal structure.

The expected structural information from such an analysis would confirm the planarity of the acrolein backbone and the geometry around the nitrogen atom. It would also reveal the conformation of the phenyl group relative to the rest of the molecule and detail any intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the packing of the molecules in the crystal lattice.

Interactive Data Table: Hypothetical Crystallographic Parameters

Since experimental data is unavailable, the following table presents the type of parameters that would be determined from a successful X-ray diffraction study.

| Crystallographic Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions (Å, °) | a, b, c, α, β, γ |

| Volume (ų) | V |

| Z (molecules per unit cell) | Integer value |

| Density (calculated) (g/cm³) | Calculated from molecular weight and cell volume |

| Bond Lengths (Å) | Precise distances between bonded atoms |

| Bond Angles (°) ** | Angles between adjacent bonds |

| Torsion Angles (°) ** | Dihedral angles defining molecular conformation |

Computational and Theoretical Investigations of 3 N Phenyl N Methyl Aminoacrolein

Quantum Chemical Approaches

Quantum chemical approaches are essential for modeling molecular behavior at the electronic level.

Electronic Structure and Molecular Properties Analysis

Once the molecule's structure is optimized, further analysis can reveal detailed insights into its electronic nature.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue.

For 3-(N-Phenyl-N-methyl)aminoacrolein, the MEP map would likely indicate that the most negative potential is localized around the oxygen atom of the carbonyl group and the nitrogen atom, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the acrolein backbone and the phenyl ring would exhibit positive potential, marking them as potential sites for nucleophilic attack. This information is crucial for understanding the compound's role in chemical reactions.

Investigation of Intramolecular Charge Transfer (ICT)

Intramolecular Charge Transfer (ICT) is a phenomenon where an electron is transferred from an electron-donating part to an electron-accepting part of the same molecule upon photoexcitation. In this compound, the N-phenyl-N-methylamino group acts as the electron donor, and the acrolein moiety serves as the electron acceptor.

Theoretical studies, often employing Time-Dependent Density Functional Theory (TD-DFT), can predict and analyze the ICT process. nih.gov These calculations can determine the energy difference between the ground state and the excited ICT state, as well as the oscillator strength of the transition, which relates to the probability of the ICT process occurring. The occurrence of ICT is often associated with dual fluorescence, where emission is observed from both the locally excited state and the charge-transfer state. nih.gov

Conformational Analysis and Molecular Stability

The three-dimensional structure and stability of this compound are influenced by the rotational freedom around its single bonds, leading to different conformers.

Studies on Conformational Preferences and Tautomerism

Computational studies can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. conicet.gov.ar For this compound, rotations around the C-N bond and the C-C single bonds of the acrolein chain are of particular interest. The planarity of the molecule is a key factor, as it influences the extent of π-electron delocalization.

Tautomerism, the interconversion of structural isomers, is also a possibility. For instance, an amino-imino tautomerism can be considered where a proton transfer occurs. researchgate.netresearchgate.netrsc.org Quantum chemical calculations can predict the relative stabilities of these tautomers and the energy barriers for their interconversion.

Quantification of Intramolecular Hydrogen Bonding Energies

While this compound itself does not possess a traditional intramolecular hydrogen bond donor, related structures with an N-H group instead of N-CH3 can form such bonds. The strength of these intramolecular hydrogen bonds can be quantified using computational methods. Techniques like the Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis are employed to calculate the energy of these interactions.

Role of Resonance-Assisted Hydrogen Bonding (RAHB)

In related enaminone systems, the concept of Resonance-Assisted Hydrogen Bonding (RAHB) is significant. nih.govcapes.gov.brnih.gov RAHB describes the strengthening of a hydrogen bond due to the delocalization of π-electrons within a conjugated system. nih.govrsc.org The resonance within the enaminone fragment (N-C=C-C=O) enhances the acidity of the hydrogen bond donor and the basicity of the acceptor, leading to a stronger interaction. nih.govcapes.gov.brrsc.org Theoretical studies have shown that the strength of the RAHB is correlated with the degree of π-conjugation and electron delocalization in the molecule. nih.gov

Global and Local Reactivity Descriptors

Conceptual Density Functional Theory (DFT) provides a framework for defining global and local reactivity descriptors that help in understanding and predicting the chemical reactivity of molecules.

Chemical Potential (μ): Indicates the escaping tendency of electrons from the system.

Hardness (η): Measures the resistance to charge transfer.

Electronegativity (χ): The power of an atom or group of atoms to attract electrons.

Electrophilicity Index (ω): A measure of the electrophilic character of a species.

These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Local Reactivity Descriptors , such as the Fukui function , provide information about the reactivity of specific atomic sites within a molecule. The Fukui function indicates which sites are most susceptible to electrophilic, nucleophilic, or radical attack. For this compound, these calculations would pinpoint the most reactive atoms for various types of chemical reactions.

| Descriptor | Definition |

| Chemical Potential (μ) | μ ≈ (E_HOMO + E_LUMO) / 2 |

| Hardness (η) | η ≈ (E_LUMO - E_HOMO) |

| Electronegativity (χ) | χ = -μ |

| Electrophilicity Index (ω) | ω = μ² / (2η) |

| Fukui Function (f(r)) | Identifies reactive sites for electrophilic, nucleophilic, and radical attack. |

Advanced Theoretical Models for Intermolecular Interactions (e.g., Atoms in Molecules (AIM) Theory)

The Quantum Theory of Atoms in Molecules (QTAIM), commonly known as Atoms in Molecules (AIM) theory, offers a profound framework for elucidating the nature of inter- and intramolecular interactions based on the topological analysis of the electron density. researchgate.netbenthamscience.com This approach allows for the characterization and quantification of chemical bonds and non-covalent interactions, which are crucial in understanding the structure and properties of molecular solids and liquids. frontiersin.orgresearchgate.net For this compound, a molecule with multiple potential interaction sites, AIM theory can provide valuable insights into the forces governing its aggregation and crystal packing.

Due to the absence of specific AIM studies on this compound in the current literature, the following analysis is constructed based on theoretical principles and data from analogous molecular systems, such as N-methylaniline, acrolein derivatives, and other push-pull systems. researchgate.netresearchgate.netnih.gov The key functional groups in this compound—the N-phenyl group, the N-methyl group, and the acrolein moiety—dictate the types of intermolecular interactions it can form. These likely include hydrogen bonds, π-π stacking interactions, and van der Waals forces.

The acrolein fragment possesses a carbonyl group, where the oxygen atom can act as a hydrogen bond acceptor. ncert.nic.in In the crystalline state, or in solution with protic solvents, this oxygen atom could participate in C–H···O hydrogen bonds with neighboring molecules. These interactions, while weaker than conventional O-H···O or N-H···O hydrogen bonds, can play a significant role in stabilizing the crystal lattice. Theoretical studies on similar carbonyl-containing molecules have characterized such interactions using AIM theory. ijnc.ir

Furthermore, the phenyl ring is capable of engaging in π-π stacking interactions with adjacent phenyl rings of other molecules. The enamine character of the molecule, resulting from the nitrogen lone pair delocalization into the acrolein system, creates a "push-pull" effect, which can enhance these stacking interactions. frontiersin.org

Theoretical investigations on N-methylaniline, a core component of the target molecule, have revealed the potential for N–H···π and C–H···π interactions. researchgate.netresearchgate.net By analogy, in the solid state of this compound, C-H bonds from the methyl group or the phenyl ring could interact with the π-system of an adjacent phenyl ring.

The following table presents hypothetical AIM parameters for plausible intermolecular interactions in this compound, based on values reported for similar interactions in other molecular systems. These parameters include the electron density (ρ) at the bond critical point (BCP), the Laplacian of the electron density (∇²ρ), and the total energy density (H) at the BCP. For non-covalent interactions, a low ρ value, a positive ∇²ρ, and a small H value are characteristic.

| Interaction Type | Interacting Atoms | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) |

|---|---|---|---|---|

| C–H···O Hydrogen Bond | C-H and O=C | 0.015 - 0.035 | 0.050 - 0.120 | -0.001 to 0.001 |

| π-π Stacking | Phenyl Ring ··· Phenyl Ring | 0.005 - 0.015 | 0.020 - 0.050 | -0.0005 to 0.0005 |

| C–H···π Interaction | C-H and Phenyl Ring | 0.008 - 0.020 | 0.030 - 0.070 | -0.0008 to 0.0008 |

Note: The values in this table are illustrative and based on typical ranges for these types of non-covalent interactions as characterized by AIM theory in various molecular systems. They are not experimental or directly calculated values for this compound.

A detailed AIM analysis of this compound would involve computational modeling of its dimer or larger clusters, followed by the calculation of the electron density and its topological features. The presence of a bond path and a bond critical point between two atoms would confirm an interaction. The properties at this BCP would then be used to classify the interaction as either a shared-shell (covalent) or closed-shell (non-covalent) interaction. researchgate.netbenthamscience.com Such studies would provide a more definitive understanding of the intermolecular forces that govern the supramolecular chemistry of this compound.

Future Directions and Emerging Research Areas for 3 N Phenyl N Methyl Aminoacrolein

Exploration of Novel and Sustainable Synthetic Methodologies

The pursuit of green and sustainable chemical processes has spurred research into more environmentally friendly methods for synthesizing 3-(N-Phenyl-N-methyl)aminoacrolein. Traditional methods have often relied on hazardous reagents and harsh reaction conditions. google.com A notable advancement in this area is a preparation method that avoids expensive and toxic substances like N-methylformanilide, n-butyl vinyl ether, propargyl alcohol, acetonitrile, chlorobenzene, and triphosgene. google.com This improved process involves reacting tetramethoxypropane and N-methylaniline at ambient temperature, which simplifies the procedure, reduces the generation of impurities, and consequently improves product quality and yield. google.com

Key advantages of this novel approach include significant cost reduction and a minimized environmental footprint due to the elimination of toxic solvents and reagents. [3. 6] The reaction's operational simplicity at room temperature further enhances its appeal for industrial-scale production. google.com

Table 1: Comparison of Synthetic Methodologies for this compound

| Feature | Traditional Method | Novel Method |

| Starting Materials | N-methyl formyl aniline, vinyl ethyl ether, oxalyl chloride | Tetramethoxypropane, N-methylaniline |

| Solvents | Acetonitrile, Chlorobenzene | Toluene |

| Reagents | Triphosgene | Diluted hydrochloric acid, Caustic soda |

| Reaction Temperature | -10°C | 24-26°C |

| Key Benefits | Established procedure | Reduced cost, Reduced pollution, Increased yield, Simplified operation |

This table summarizes the key differences between a traditional and a novel, more sustainable synthetic route to this compound based on published research. google.com

Development of New Catalytic Systems for this compound Transformations

The reactivity of this compound, a type of vinylogous formamidinium salt, can be harnessed and controlled through the use of innovative catalytic systems. core.ac.uknih.gov Organocatalysis, in particular, has shown great promise in activating such compounds for a variety of chemical transformations. core.ac.uknih.gov The formation of iminium ions from α,β-unsaturated carbonyl compounds using chiral secondary or primary amines is a cornerstone of aminocatalysis, enabling a wide range of enantioselective reactions. core.ac.ukacs.orguea.ac.uk

Research is actively exploring the development of new catalysts, including both metal-based and organocatalytic systems, to expand the synthetic utility of this compound. For instance, the use of chiral imidazolidinone catalysts can activate enals to form iminium ions, which can then participate in cycloaddition reactions. acs.org Furthermore, photocatalysis is emerging as a powerful tool for vinylogous transformations, offering mild and efficient reaction conditions. acs.org The combination of photocatalysis with dienolate intermediates allows for site-selective amidations of unsaturated enones. acs.org

Future research in this area will likely focus on designing highly selective and efficient catalysts for specific transformations of this compound, leading to the synthesis of complex and valuable molecules.

Expanded Scope in Advanced Materials Science Applications

The unique chemical structure of this compound, featuring a reactive aminoacrolein moiety, makes it a valuable component in the synthesis of novel materials. lookchem.com Its ability to act as a building block can be exploited to create polymers and composites with tailored properties. lookchem.com

One area of interest is the use of related formamidinium salts as precursors for carbon nitrides. researchgate.net The pyrolysis of formamidinium halide salts yields amorphous carbon nitride materials with a high nitrogen content, and the final properties of these materials can be tuned by adjusting the pyrolysis temperature. researchgate.net This suggests that this compound and its derivatives could be investigated as precursors for nitrogen-rich functional materials with potential applications in electronics and catalysis.

Further research is needed to fully explore the potential of incorporating this compound into various material backbones to impart specific functionalities.

Integration with High-Throughput Screening and Automated Synthesis Platforms

The acceleration of chemical discovery is increasingly reliant on high-throughput screening (HTS) and automated synthesis platforms. nih.gov These technologies enable the rapid synthesis and evaluation of large libraries of compounds, significantly speeding up the identification of molecules with desired properties. nih.gov

The integration of this compound into these automated workflows holds significant potential. Automated systems can be programmed to perform a variety of reactions with this building block, systematically exploring a wide range of reaction conditions and generating diverse molecular structures. nih.gov HTS can then be employed to rapidly screen the resulting compounds for biological activity or specific material properties. nih.gov This approach can dramatically reduce the time and resources required for the discovery of new pharmaceuticals and materials derived from this compound.

Synergistic Applications with Artificial Intelligence and Machine Learning in Chemical Design and Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of reaction outcomes, the optimization of reaction conditions, and the design of novel molecules with desired properties. beilstein-journals.orgresearchgate.netresearchgate.netnih.gov These computational tools can analyze vast datasets of chemical reactions to identify patterns and build predictive models. researchgate.net

In the context of this compound, ML algorithms can be trained to predict the most effective catalysts and conditions for its various transformations. beilstein-journals.org This data-driven approach can guide chemists in designing more efficient and effective synthetic routes. researchgate.net Furthermore, generative AI models can be used to design new molecules based on the this compound scaffold, exploring a vast chemical space to identify candidates with high potential for specific applications, such as drug discovery. nih.gov The use of deep reinforcement learning has already demonstrated the ability to optimize chemical reactions with significantly fewer experiments compared to traditional methods. nih.gov The synergy between AI/ML and experimental chemistry promises to unlock new frontiers in the application of this compound. nih.gov

Q & A

Basic: What are the optimal synthetic conditions and purification methods for 3-(N-Phenyl-N-methyl)aminoacrolein?

The compound is typically synthesized via amide formation between formic acid and N-methylaniline under controlled conditions. Key parameters include:

- Temperature : Maintain reaction temperatures between 80–100°C to ensure efficient amide bond formation while avoiding decomposition .

- Solvent Selection : Use oxygenated solvents (e.g., DMF or THF) to enhance solubility and reaction homogeneity .

- Purification : Distillation under reduced pressure (BP: ~243°C) is recommended due to the compound’s thermal stability. For higher purity, column chromatography with silica gel and a polar eluent (e.g., ethyl acetate/hexane) can resolve byproducts .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Characterization should employ a multi-technique approach:

- NMR Spectroscopy : NMR should show distinct peaks for the methyl group (δ ~3.0 ppm) and the acrolein’s α,β-unsaturated aldehyde (δ ~9.5 ppm for aldehyde proton; δ ~6.5–7.5 ppm for conjugated double bond) .

- FT-IR : Confirm the presence of C=O stretching (~1680 cm) and N–C aromatic vibrations (~1500 cm) .

- Mass Spectrometry : A molecular ion peak at m/z 177 (CHNO) validates the molecular formula .

Advanced: What mechanistic insights exist for the role of this compound in Vilsmeier formylation reactions?

The compound acts as a precursor to formylate aromatic systems via the Vilsmeier-Haack intermediate. Advanced studies should:

- Track Intermediate Formation : Use -labeled formic acid to trace formylation pathways and confirm regioselectivity .

- Kinetic Analysis : Monitor reaction rates under varying temperatures and solvent polarities to elucidate rate-determining steps (e.g., iminium ion formation vs. electrophilic attack) .

- Computational Modeling : DFT calculations can predict electron density maps of the α,β-unsaturated aldehyde moiety, explaining its electrophilic reactivity .

Advanced: How should researchers address contradictions in reported reactivity data for this compound?

Discrepancies in reactivity (e.g., unexpected byproducts or divergent regioselectivity) may arise from:

- Impurity Effects : Replicate reactions using HPLC-purified starting materials to rule out byproduct interference .

- Condition Sensitivity : Systematically vary reaction parameters (e.g., moisture levels, catalyst loading) to identify critical variables .

- Cross-Validation : Compare results with alternative characterization methods (e.g., X-ray crystallography for ambiguous NMR assignments) .

Advanced: What strategies optimize this compound’s use as a pharmaceutical intermediate (e.g., in Fluvastatin synthesis)?

To enhance efficiency in multi-step syntheses:

- DoE (Design of Experiments) : Apply factorial design to optimize stoichiometry, solvent, and temperature for key steps like indole alkylation .

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd or Au) to improve yield in cross-coupling steps involving the acrolein moiety .

- Scalability Studies : Evaluate batch vs. continuous-flow reactors to mitigate thermal degradation during scale-up .

Advanced: How can thermal stability and decomposition pathways of this compound be systematically studied?

- Thermogravimetric Analysis (TGA) : Measure weight loss under controlled heating (e.g., 25–300°C) to identify decomposition thresholds .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze volatile decomposition products (e.g., phenyl isocyanate or formaldehyde) .

- Computational Degradation Models : Use Arrhenius kinetics to predict shelf-life under storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.